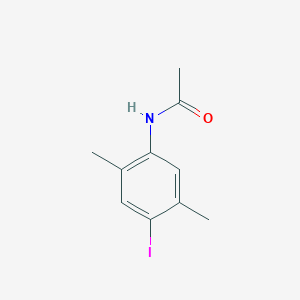
4-benzoyl-2-methylphenyl (2,4-dimethylphenoxy)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-benzoyl-2-methylphenyl (2,4-dimethylphenoxy)acetate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as Benzocaine, which is a local anesthetic commonly used in medical and dental procedures. However,
Mécanisme D'action
The mechanism of action of 4-benzoyl-2-methylphenyl (2,4-dimethylphenoxy)acetate involves the inhibition of voltage-gated sodium channels in nerve cells, which leads to the prevention of the generation and propagation of action potentials. This results in the loss of sensation in the affected area, making it an effective local anesthetic.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have been extensively studied. It has been shown to have a low toxicity profile and is generally well-tolerated by patients. However, prolonged use or high doses may lead to adverse effects such as methemoglobinemia, which is a rare condition that reduces the ability of red blood cells to carry oxygen.
Avantages Et Limitations Des Expériences En Laboratoire
4-benzoyl-2-methylphenyl (2,4-dimethylphenoxy)acetate has several advantages and limitations for lab experiments. Its low toxicity profile and well-established synthesis method make it an ideal compound for use in various scientific studies. However, its use is limited to local anesthesia, and its effects are short-lived, making it unsuitable for long-term experiments.
Orientations Futures
There are several future directions for the study of 4-benzoyl-2-methylphenyl (2,4-dimethylphenoxy)acetate. One potential area of research is the development of new formulations that can prolong its effects and reduce the risk of adverse effects. Another area of research is the investigation of its potential use in the treatment of respiratory diseases and as an anti-inflammatory agent. Additionally, further studies can be conducted to explore its potential applications in other scientific fields, such as materials science and nanotechnology.
Conclusion
In conclusion, this compound is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. Its well-established synthesis method, low toxicity profile, and short-lived effects make it an ideal compound for use in various scientific studies. However, further research is needed to explore its potential applications in other scientific fields and to develop new formulations that can prolong its effects and reduce the risk of adverse effects.
Méthodes De Synthèse
The synthesis of 4-benzoyl-2-methylphenyl (2,4-dimethylphenoxy)acetate involves the reaction between 2,4-dimethylphenol and benzoyl chloride in the presence of sodium hydroxide. The resulting compound is then reacted with chloroacetic acid to produce the final product. This synthesis method has been well-established and is widely used in the production of Benzocaine.
Applications De Recherche Scientifique
4-benzoyl-2-methylphenyl (2,4-dimethylphenoxy)acetate has been extensively studied for its potential applications in various scientific fields. In the pharmaceutical industry, it is commonly used as a local anesthetic for medical and dental procedures. It has also been investigated for its potential use in the treatment of respiratory diseases and as an anti-inflammatory agent.
Propriétés
IUPAC Name |
(4-benzoyl-2-methylphenyl) 2-(2,4-dimethylphenoxy)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22O4/c1-16-9-11-21(17(2)13-16)27-15-23(25)28-22-12-10-20(14-18(22)3)24(26)19-7-5-4-6-8-19/h4-14H,15H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBPXQTARGFGWKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCC(=O)OC2=C(C=C(C=C2)C(=O)C3=CC=CC=C3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![5-[(2-chloro-4-fluorobenzyl)oxy]-4,7-dimethyl-2H-chromen-2-one](/img/structure/B5700661.png)

![6-chloro-5-methyl-2-(3-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B5700689.png)
![2-({[(2,2-dimethylpropanoyl)amino]carbonothioyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B5700691.png)

![N-(4-acetylphenyl)-2-[(5-ethyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5700702.png)

![N-[(4-fluorophenyl)sulfonyl]benzenecarbothioamide](/img/structure/B5700710.png)
![N-(5-chloro-2-methylphenyl)-N-[2-(4-morpholinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B5700718.png)



![4-ethoxy-N-[3-(1-pyrrolidinyl)propyl]benzenesulfonamide](/img/structure/B5700745.png)

